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Compound of Interest

Compound Name: Paroxol Methanesulfonate
CAS No.: 608521-21-7
Cat. No.: B589618

Get Quote

Physicochemical Profiling, Solubility Data, and
Process Control
Executive Summary & Disambiguation

Paroxol Methanesulfonate is the sulfonate ester intermediate used to attach the benzodioxole

moiety in the synthesis of Paroxetine. It is a reactive electrophile, distinct from the final drug
substance Paroxetine Mesylate (the salt form).

» Target Compound: Paroxol Methanesulfonate (O-Mesyl Paroxol)

CAS Number: 608521-21-7[1][2][3]

Chemical Name: [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yljmethyl methanesulfonate

Function: Activated alkylating agent (Electrophile).

Critical Attribute: Potential Genotoxic Impurity (PGI) requiring strict control.
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Note: This guide focuses on the intermediate ester. If you are seeking data on the API salt
Paroxetine Mesylate (Brisdelle/Pexeva), refer to the Pharmacopeial Standards section.

Chemical Structure & Reactivity Pathway

Paroxol Methanesulfonate is formed by the esterification of Paroxol (the alcohol) with
methanesulfonyl chloride (MsCI). Its primary utility is the nucleophilic substitution with Sesamol
to form Paroxetine.

Figure 1: Synthesis & Reactivity Logic
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Caption: Reaction pathway showing the activation of Paroxol to the Mesylate ester and its
subsequent conversion or degradation.

Solubility Profile & Solvent Selection

As a reactive sulfonate ester, Paroxol Methanesulfonate exhibits high solubility in aprotic
organic solvents but is chemically unstable in protic polar solvents (water, alcohols) due to
solvolysis.

Table 1: Operational Solubility Data (Process Relevant)
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Solvent Solubility Operational . . o
. Stability Risk Application
System Rating Conc.
) Synthesis
Dichloromethane i
Very Soluble >200 mg/mL Low Medium
(DCM)
(Preferred)
Reaction Solvent
Toluene Soluble ~100 mg/mL Low o
/ Crystallization
Workup /
Ethyl Acetate Soluble ~50-80 mg/mL Low )
Extraction
Analytical
DMSO Very Soluble >500 mg/mL Moderate*
Standard Prep
Do Not Use
Insoluble / - )
Water <1 mg/mL Critical (Rapid
Unstable )
Hydrolysis)
Risk of
Methanol/Ethano . )
Soluble >100 mg/mL High Methanolysis

I
(Side Reaction)

e Process Insight: In manufacturing, this intermediate is often not isolated as a dry solid but
tele-scoped (carried forward) in Toluene or DCM solution to minimize exposure to moisture
and personnel (due to potency/toxicity).

» Partition Coefficient (LogP): Estimated at 2.1 — 2.5. It is lipophilic, facilitating extraction into
organic layers during aqueous workup.

Stability & Handling Protocol (PGI Control)

Paroxol Methanesulfonate is an alkyl mesylate, a class of compounds flagged as potential
genotoxic impurities (PGIs). Strict containment and stability controls are required.

Stability Risks[4]

e Hydrolysis: In the presence of water (especially at pH > 7), it reverts to Paroxol and
Methanesulfonic acid.
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o Thermal Instability: Mesylates can decompose exothermically. Store < 5°C if isolated.[5]

Experimental Protocol: Synthesis & Handling

Objective: Generate Paroxol Methanesulfonate with minimal hydrolysis for immediate
coupling.

o Preparation: Dissolve Paroxol (1.0 eq) in anhydrous DCM (10 vol) under Nitrogen.

 Activation: Cool to 0-5°C. Add Triethylamine (1.5 eq) followed by slow addition of
Methanesulfonyl Chloride (1.2 eq).

o Control Point: Exothermic reaction. Maintain T < 10°C to prevent side reactions.

o Workup (Critical for Stability):

o

Quench with cold water (rapidly separate phases).

[¢]

Wash organic layer with sat. NaHCO3 (removes acid) and Brine.

[¢]

Dry: Use anhydrous Na2S0O4 immediately.

o

Do not concentrate to dryness unless necessary for analytical characterization. Use the
DCM solution directly for the next step.

o Storage: If isolation is required, evaporate at < 35°C under vacuum. Store the pale yellow
solid at -20°C under Argon.

Figure 2: Handling & Decision Logic
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Caption: Decision tree for handling the mesylate intermediate to prevent degradation.

Analytical Characterization

To validate the solubility and purity of Paroxol Methanesulfonate, the following methods are
standard.

e HPLC-UV:
o Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm.
o Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Gradient 10% B to 90% B).

o Note: Paroxol Mesylate elutes later than Paroxol due to the lipophilic mesyl group.
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o Caution: Ensure autosampler temperature is 5°C to prevent hydrolysis during the run.

o GC-MS (Trace Analysis): Used to detect residual Paroxol Methanesulfonate in the final
Paroxetine API (Limit typically < 5-10 ppm due to PGl status).

References

o Chemical Identity:Paroxol Methanesulfonate (CAS 608521-21-7).[2][3][6] National Center
for Biotechnology Information. PubChem Compound Summary. [Link]

¢ Solubility & Process:Process for the preparation of paroxetine intermediate.

o Reactivity & Synthesis:A Convenient Synthesis of (-)-Paroxetine. ResearchGate. [Link]

* Genotoxic Impurities:Assessment and Control of DNA Reactive (Mutagenic) Impurities in
Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH M7 Guideline. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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